molecular formula C6H11NOS B13583397 2-(Tetrahydrofuran-3-yl)ethanethioamide

2-(Tetrahydrofuran-3-yl)ethanethioamide

Cat. No.: B13583397
M. Wt: 145.23 g/mol
InChI Key: LJWDTTZWZXTRLX-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yl)ethanethioamide is an organic compound that features a tetrahydrofuran ring attached to an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-3-yl)ethanethioamide typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of tetrahydrofuran derivatives followed by subsequent reactions to introduce the ethanethioamide group. Specific catalysts and reaction conditions are employed to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-3-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(Tetrahydrofuran-3-yl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-3-yl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tetrahydrofuran ring provides structural stability and can influence the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-3-yl)ethanamine: This compound is similar in structure but contains an amine group instead of a thioamide group.

    2-(Tetrahydrofuran-3-yl)ethanol: This compound features a hydroxyl group in place of the thioamide group.

Uniqueness

2-(Tetrahydrofuran-3-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where thioamide functionality is desired .

Properties

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

2-(oxolan-3-yl)ethanethioamide

InChI

InChI=1S/C6H11NOS/c7-6(9)3-5-1-2-8-4-5/h5H,1-4H2,(H2,7,9)

InChI Key

LJWDTTZWZXTRLX-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(=S)N

Origin of Product

United States

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